molecular formula C28H19ClO5 B2477339 Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate CAS No. 321968-27-8

Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B2477339
CAS RN: 321968-27-8
M. Wt: 470.91
InChI Key: GXIRHKRVXLWLAY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), a benzoyl group, and a furan ring . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the furan ring. The chlorobenzoyl group would likely add electron-withdrawing character to the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, we can infer some potential reactions based on its structure. The ester group could undergo hydrolysis or transesterification. The benzoyl group could participate in acylation reactions. The furan ring, being an aromatic heterocycle, could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. Without specific information, it’s hard to say what the exact hazards would be, but standard practices like avoiding inhalation or skin contact, and not exposing the compound to heat or open flame, would likely apply .

properties

IUPAC Name

ethyl 5-(2-chlorobenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClO5/c1-2-32-28(31)24-21-16-23(33-27(30)20-14-8-9-15-22(20)29)18-12-6-7-13-19(18)26(21)34-25(24)17-10-4-3-5-11-17/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIRHKRVXLWLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

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